molecular formula C5H8F3N B13538623 1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine

1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine

Cat. No.: B13538623
M. Wt: 139.12 g/mol
InChI Key: XTUNEDRRBFLRLU-UHFFFAOYSA-N
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Description

1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine is a chemical compound belonging to the class of cyclopropane derivatives. It is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further substituted with a methyl group and an amine group.

Preparation Methods

The synthesis of 1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted amine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features and ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in enzymes and receptors . The amine group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine can be compared with other similar compounds, such as:

    1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, leading to different chemical reactivity and biological activity.

    1-(Trifluoromethyl)cyclopropane-1-carboxamide: The presence of a carboxamide group in this compound affects its hydrogen bonding and solubility properties compared to the amine derivative.

    1-(Trifluoromethyl)cyclopropane-1-methanol: This compound contains a hydroxyl group, which influences its polarity and reactivity in different chemical reactions.

The uniqueness of this compound lies in its combination of a trifluoromethyl group and an amine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H8F3N

Molecular Weight

139.12 g/mol

IUPAC Name

1-methyl-2-(trifluoromethyl)cyclopropan-1-amine

InChI

InChI=1S/C5H8F3N/c1-4(9)2-3(4)5(6,7)8/h3H,2,9H2,1H3

InChI Key

XTUNEDRRBFLRLU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(F)(F)F)N

Origin of Product

United States

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